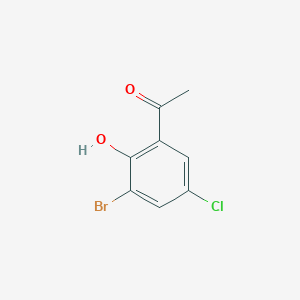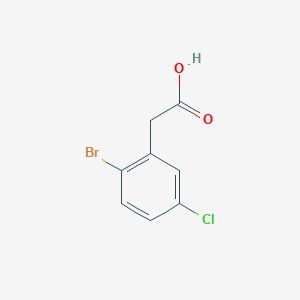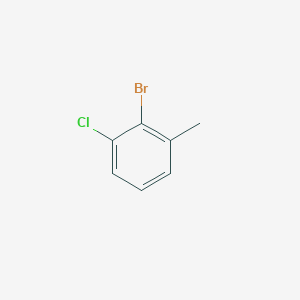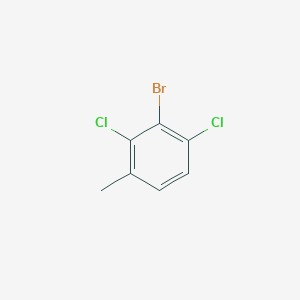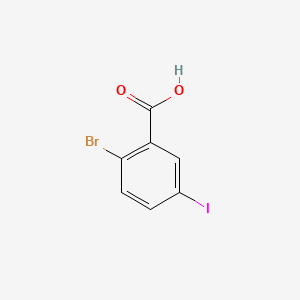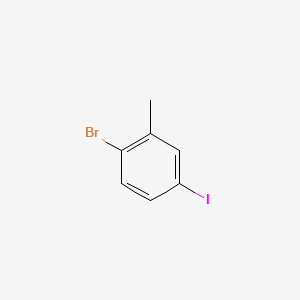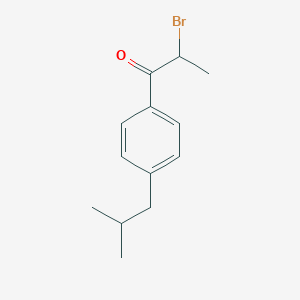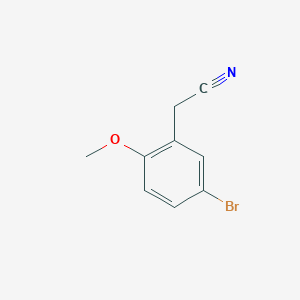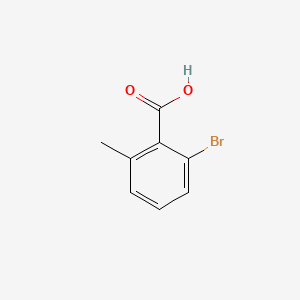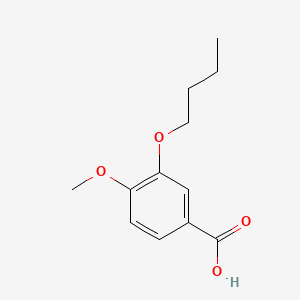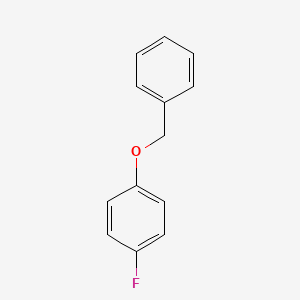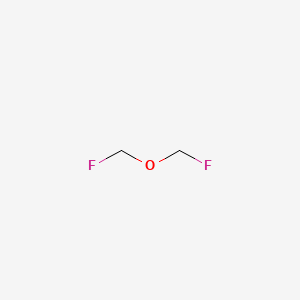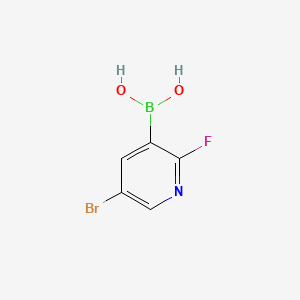
5-Bromo-2-fluoropyridine-3-boronic acid
Descripción general
Descripción
5-Bromo-2-fluoropyridine-3-boronic acid is a compound that is not directly discussed in the provided papers, but its structural relatives and synthetic methods are well represented. The compound is likely to be of interest in the field of medicinal chemistry and organic synthesis, given the utility of halogenated pyridines and boronic acids in these areas. Halogenated pyridines, such as those described in the papers, are valuable intermediates for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . Boronic acids are particularly important in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for forming carbon-carbon bonds .
Synthesis Analysis
The synthesis of halogenated pyridines can be achieved through various methods, including halogen dance reactions , direct bromination , and radiofluorination followed by palladium-catalyzed amination . For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves multiple steps, including regioselective substitution and bromination . Although the exact synthesis of 5-bromo-2-fluoropyridine-3-boronic acid is not detailed, similar methodologies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of boronic acids is influenced by the presence of fluorine atoms on the aromatic ring. Fluorination has been shown to improve the stability of cyclic semianhydrides of boronic acids, as demonstrated by ab initio calculations and crystal structure determination . The strong intermolecular hydrogen bonding observed in fluorinated boronic acids suggests that 5-bromo-2-fluoropyridine-3-boronic acid may also exhibit unique structural properties.
Chemical Reactions Analysis
The reactivity of halogenated pyridines with various functional groups is a key aspect of their utility. Chemoselective amination of halopyridines has been demonstrated, with conditions that favor substitution at specific positions . The halodeboronation of aryl boronic acids to form aryl halides is another reaction that could be relevant to the chemical transformations of 5-bromo-2-fluoropyridine-3-boronic acid .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 5-bromo-2-fluoropyridine-3-boronic acid are not directly reported, the properties of related compounds provide some insight. The presence of halogens and a boronic acid group is likely to influence the compound's acidity, boiling point, solubility, and stability. The acidity of fluorinated boronic acids, for example, is affected by the synergistic effect of fluorination and the boronic group, as seen in the case of o-phenylenediboronic acids . The solubility of the compound in organic solvents and water would be an important consideration for its use in chemical reactions, such as cross-coupling.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Versatile Synthesis
5-Bromo-2-fluoro-3-pyridylboronic acid is utilized for the synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones. This involves a high-yield preparation through ortho-lithiation of 5-bromo-2-fluoropyridine, followed by Suzuki reactions to create monosubstituted and disubstituted fluoropyridines, which can be further converted into pyridones (Sutherland & Gallagher, 2003).
Chemoselective Amination
The compound is also involved in the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine. This process includes catalytic amination conditions that preferentially substitute the bromide group, and under different conditions, other group substitutions can be achieved (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Halodeboronation
A related application is in the halodeboronation of aryl boronic acids, as demonstrated in the synthesis of 2-bromo-3-fluorobenzonitrile. This showcases the compound's potential in creating various aryl bromides and chlorides (Szumigala, Devine, Gauthier, & Volante, 2004).
Medical and Biological Applications
Antimicrobial Activity
Novel derivatives synthesized from 5-bromo-2-fluoropyridine-3-boronic acid have been studied for antimicrobial activity. These compounds showed potential against various bacterial and fungal strains, indicating their significance in the development of new antimicrobial agents (Babu, Srinivasulu, & Kotakadi, 2015).
Fluorescence Detection
Boronic acid-functional lanthanide metal-organic frameworks (LMOFs), involving derivatives of this compound, are used for selective ratiometric fluorescence detection of fluoride ions. The modification of optical properties in LMOFs through boric acid demonstrates significant advancements in sensing technologies (Yang, Wang, Wang, & Yin, 2017).
Fluorescent Chemosensors
Boronic acid, including derivatives from 5-bromo-2-fluoropyridine-3-boronic acid, is utilized in developing fluorescent chemosensors. These sensors are instrumental in detecting carbohydrates, bioactive substances, and various ions, playing a vital role in disease diagnosis and treatment (Huang, Jia, Xie, Wang, Xu, & Fang, 2012).
Safety And Hazards
5-Bromo-2-fluoropyridine-3-boronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound and to use it only outdoors or in a well-ventilated area . Protective clothing, gloves, and eye/face protection should be worn when handling the compound .
Direcciones Futuras
Boronic acid-based linkages, such as those in 5-Bromo-2-fluoropyridine-3-boronic acid, are being explored for use in the development of vitrimers, a new class of polymers that combine the properties of thermoplastics and thermosets . These materials are designed to be easily recyclable and to have a longer lifetime, meeting the challenges imposed by growing environmental awareness .
Propiedades
IUPAC Name |
(5-bromo-2-fluoropyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BBrFNO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXKWQSQZIVTFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1F)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BBrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382529 | |
| Record name | 5-Bromo-2-fluoropyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-fluoropyridine-3-boronic acid | |
CAS RN |
501435-91-2 | |
| Record name | 5-Bromo-2-fluoropyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-fluoropyridine-3-boronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



